1-Methoxy-2-methylbut-3-yn-2-ol

Description

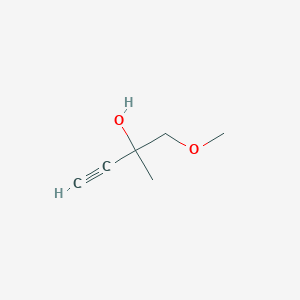

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-6(2,7)5-8-3/h1,7H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBUUQLXYVZBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42841-64-5 | |

| Record name | 1-methoxy-2-methylbut-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Aspects of 1 Methoxy 2 Methylbut 3 Yn 2 Ol and Its Derivatives

Transformations Involving the Terminal Alkyne

The terminal alkyne functionality of 1-methoxy-2-methylbut-3-yn-2-ol is a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Carbon-Carbon Bond Forming Reactions

The acetylenic proton of this compound can be readily removed, and the resulting acetylide can participate in various carbon-carbon bond-forming reactions.

Cross-Coupling with Halides and Related Electrophiles

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent reaction for derivatives of this compound. For instance, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, a derivative of this compound, is prepared via a Sonogashira-Hagihara coupling of 4-bromoanisole (B123540) and 2-methylbut-3-yn-2-ol. nih.gov This intermediate is valuable for the synthesis of the terminal arylalkyne 4-ethinylanisole. nih.gov The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297), in the presence of a phosphine (B1218219) ligand and a copper(I) co-catalyst. nih.gov

A copper-catalyzed deacetonative Sonogashira coupling has also been developed, which allows for the direct coupling of propargyl alcohols like 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol with various organic halides. rsc.org This method offers a streamlined approach to synthesizing substituted alkynes. rsc.org Furthermore, copper-free Sonogashira coupling reactions have been established for the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides, utilizing a palladium acetate and tri(p-tolyl)phosphine catalytic system with DBU as the base. researchgate.net

The versatility of these coupling reactions is demonstrated by the wide range of halides and electrophiles that can be employed, including aryl chlorides, which can be coupled with 2-methyl-3-butyn-2-ol (B105114) in a one-pot Sonogashira/deacetonation/Sonogashira cross-coupling sequence to produce unsymmetrical diarylacetylenes. rsc.org

Table 1: Examples of Cross-Coupling Reactions

| Alkyne Derivative | Halide/Electrophile | Catalyst System | Product | Reference |

| 2-Methylbut-3-yn-2-ol | 4-Bromoanisole | Pd(OAc)₂, PPh₃, CuI | 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | nih.gov |

| 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | 1-Iodo-4-nitrobenzene | CuI, oxine, PEG-600 | 1-Methoxy-4-[(4-nitrophenyl)ethynyl]benzene | rsc.org |

| 2-Methyl-3-butyn-2-ol | Aryl Bromides | Pd(OAc)₂, P(p-tol)₃, DBU | Aryl-2-methyl-3-butyn-2-ols | researchgate.net |

| 2-Methyl-3-butyn-2-ol | Aryl Chlorides | PdCl₂, X-Phos, K₂CO₃ | Unsymmetrical Diarylacetylenes | rsc.org |

Homo- and Cross-Coupling of Terminal Alkynes

The terminal alkyne of this compound and its derivatives can undergo homo-coupling reactions to form symmetrical 1,3-diynes. The Glaser coupling, which utilizes a copper(I) salt like cuprous chloride in the presence of an oxidant such as oxygen, is a classic method for this transformation. rsc.orgorganic-chemistry.org A related and often more advantageous method is the Hay coupling, which employs a copper-TMEDA complex that is soluble in a wider array of solvents. rsc.orgorganic-chemistry.org

These homo-coupling reactions have been applied to various terminal alkynes, including those with both electron-donating and electron-withdrawing substituents, to produce the corresponding 1,3-diynes in good yields. rsc.org For instance, the homo-coupling of phenylacetylene (B144264) derivatives can lead to the formation of 1,4-diphenyl-1,3-butadiyne. rsc.org

Table 2: Homo-Coupling of Terminal Alkynes

| Coupling Reaction | Catalyst/Reagent | General Product | Reference |

| Glaser Coupling | Cu(I) salt, Oxidant | Symmetrical 1,3-Diynes | rsc.orgorganic-chemistry.org |

| Hay Coupling | Copper-TMEDA complex | Symmetrical 1,3-Diynes | rsc.orgorganic-chemistry.org |

Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond in this compound and its derivatives is susceptible to nucleophilic attack, although this reactivity is less explored compared to its participation in coupling reactions. In the context of synthesizing unsymmetrical diarylacetylenes, a one-pot reaction involving the Sonogashira coupling of an aryl chloride with 2-methyl-3-butyn-2-ol is followed by a deacetonation step. rsc.org This deacetonation is essentially a retro-Favorskii reaction, which can be viewed as an intramolecular nucleophilic addition of the in-situ generated hydroxide (B78521) to the carbonyl group, facilitated by the cleavage of the protecting group. nih.gov

Hydrogenation and Reduction Pathways

The alkyne moiety of this compound and its parent compound, 2-methyl-3-butyn-2-ol, can be selectively hydrogenated to the corresponding alkene or fully reduced to the alkane. The selective hydrogenation to the alkene is a particularly important industrial process, as 2-methyl-3-buten-2-ol (B93329) is a precursor for the synthesis of vitamins A and E. mdpi.com

The hydrogenation can proceed through a sequential pathway, from the alkynol to the alkenol and then to the alkanol. researchgate.net However, direct hydrogenation from the alkynol to the alkanol can also occur. researchgate.net The selectivity towards the desired alkenol is highly dependent on the catalyst and reaction conditions. Palladium-based catalysts are commonly used, with Pd/ZnO showing higher selectivity to 2-methyl-3-buten-2-ol compared to a commercial Lindlar catalyst. rsc.org The nature of the palladium support and pretreatment conditions can significantly influence the catalytic performance. mdpi.com For instance, a Pd/γ-Al₂O₃ catalyst reduced at high temperatures showed improved semi-hydrogenation selectivity due to the formation of Pd-Al species. mdpi.com

Kinetic studies on the hydrogenation of 2-methyl-3-butyn-2-ol over Pd-P nanoparticles have shown that the reaction proceeds primarily to 2-methyl-3-butene-2-ol in the initial stage, followed by the hydrogenation of the alkene to 2-methylbutan-2-ol. researchgate.net

Table 3: Hydrogenation Products of 2-Methyl-3-butyn-2-ol

| Product | Reaction Type | Catalyst Example | Reference |

| 2-Methyl-3-buten-2-ol | Partial Hydrogenation | Pd/ZnO, Pd/γ-Al₂O₃ | mdpi.comrsc.org |

| 2-Methylbutan-2-ol | Full Hydrogenation | Pd/Al₂O₃ | researchgate.net |

Reactions of the Tertiary Alcohol Functionality

The tertiary alcohol group in this compound provides another site for chemical modification. While the focus of many studies is on the reactivity of the alkyne, the hydroxyl group can participate in reactions such as etherification or esterification. More significantly, in certain contexts, the entire tertiary alcohol moiety, including the adjacent quaternary carbon, can be cleaved.

A notable example is the copper-catalyzed deacetonative Sonogashira coupling. rsc.org In this reaction, a propargyl alcohol derivative of 2-methyl-3-butyn-2-ol reacts with an organic halide, and the tertiary alcohol group is eliminated as acetone (B3395972). nih.govrsc.org This process allows the alkyne to be effectively used as a protected acetylene (B1199291), which is unveiled and coupled in a single step.

Furthermore, the tertiary alcohol can be activated and used as a precursor for radical generation in metallaphotoredox catalysis. nih.gov By converting the alcohol to an alkyl oxalate, it can serve as a carbon radical fragment in Csp³-Csp² cross-coupling reactions with aryl halides. nih.gov This strategy transforms the alcohol into a latent coupling fragment, expanding the synthetic utility of this functional group. nih.gov

Deacetonative Transformations

In synthetic chemistry, 2-methylbut-3-yn-2-ol is frequently employed as a protective group for terminal alkynes. The removal of the resulting 2-hydroxyprop-2-yl group, a process known as a deacetonative transformation, regenerates the terminal alkyne. This is typically achieved through a base-catalyzed retro-Favorsky elimination of acetone. researchgate.net For derivatives of this compound that have undergone further reactions at the hydroxyl or methoxy (B1213986) group while retaining the core structure, this deprotection strategy remains highly relevant.

For instance, a derivative such as 4-Aryl-1-methoxy-2-methylbut-3-yn-2-ol can be synthesized via coupling reactions. The subsequent removal of the 1-methoxy-2-hydroxyprop-2-yl group to unveil the terminal arylalkyne would proceed via a deacetonative process. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium hydroxide, in a suitable solvent like toluene (B28343) or tetrahydrofuran (B95107) at elevated temperatures. The mechanism involves the deprotonation of the hydroxyl group, followed by a concerted elimination of acetone and the cleavage of the carbon-carbon bond, releasing the terminal alkyne.

Eliminations Leading to Unsaturated Systems

The propargylic alcohol moiety in this compound and its derivatives is prone to elimination reactions, leading to the formation of various unsaturated systems, primarily enynes. The course of the elimination is highly dependent on the reaction conditions, including the nature of the catalyst (acidic or basic) and the substrate structure. ucsb.edu

Under basic conditions, particularly with strong bases like sodium amide (NaNH₂), a double elimination can occur if the substrate is first converted to a dihalide. libretexts.orgmasterorganicchemistry.com For example, halogenation of the double bond in a derivative of this compound would yield a vicinal dihalide, which can then undergo a twofold E2 elimination to generate an alkyne. libretexts.org

Acid-catalyzed elimination of the tertiary alcohol in this compound can lead to the formation of a conjugated enyne. The reaction proceeds through protonation of the hydroxyl group, followed by the loss of a water molecule to form a stabilized propargylic carbocation. Subsequent deprotonation from an adjacent carbon atom yields the enyne. The regioselectivity of this elimination can be influenced by the substitution pattern of the derivative. The formation of isomers such as 2-methoxy-2-methylbut-3-ene (B14654999) and 1-methoxy-3-methylbut-2-ene can also be envisaged under different elimination conditions. nih.govnih.gov

Intramolecular Cyclizations and Rearrangements

The unique structure of this compound derivatives makes them excellent precursors for a variety of intramolecular cyclization and rearrangement reactions, often leading to complex carbocyclic and heterocyclic scaffolds.

Halonium-Promoted 1,2-Sulfur Migration

Derivatives of this compound, where the hydroxyl group is substituted with a thioether moiety to form propargylic thioethers, can undergo a fascinating halonium-promoted 1,2-sulfur migration. rsc.orgrsc.orgnih.gov This reaction provides a powerful method for the synthesis of highly substituted 1,3-dienes with high regio- and diastereoselectivity. rsc.orgnih.gov

The reaction is initiated by the activation of the alkyne with a halonium source, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). rsc.orgnih.gov This is followed by an anti-nucleophilic attack of the sulfur atom on the activated alkyne, leading to the formation of a cyclic thiiranium ion intermediate. researchgate.net A subsequent elimination, assisted by the succinimidate anion, results in the formation of a conjugated 1-halo-1,3-diene bearing a sulfide (B99878) substituent. rsc.org The reaction is generally robust and can be performed under mild conditions. rsc.org

Table 1: Halonium-Promoted 1,2-Sulfur Migration of a Propargylic Thioether Derivative

| Entry | Halonium Source | Product | Selectivity | Reference |

| 1 | NIS | 1-Iodo-1,3-diene | High | rsc.org |

| 2 | NBS | 1-Bromo-1,3-diene | High | rsc.org |

Hydroarylation and Iodoarylation Processes

S-aryl propargyl sulfide derivatives, which can be synthesized from this compound, are excellent substrates for intramolecular hydroarylation and iodoarylation reactions to form thiochromenes. acs.org The substitution at the propargylic position is crucial for these 6-endo-dig cyclizations. acs.org

Intramolecular hydroarylation can be catalyzed by transition metals like platinum or gold. nih.gov The mechanism is believed to involve the activation of the alkyne by the metal catalyst, followed by a nucleophilic attack of the tethered aryl ring. nih.gov Metal-free intramolecular hydroarylation reactions have also been developed. rsc.org

Iodoarylation, on the other hand, is typically promoted by an electrophilic iodine source such as N-iodosuccinimide (NIS). acs.org This process allows for the simultaneous formation of a C-C bond and a C-I bond, providing a direct route to iodinated heterocycles. nih.gov

Table 2: Intramolecular Cyclization of an S-Aryl Propargyl Sulfide Derivative

| Entry | Reagent/Catalyst | Reaction Type | Product | Reference |

| 1 | Silver Catalyst | Hydroarylation | 2H-Thiochromene | acs.org |

| 2 | NIS | Iodoarylation | 4-Iodo-2H-thiochromene | acs.org |

Formation of Carbene Intermediates and Subsequent Reactions

The generation of carbene intermediates from derivatives of this compound opens up a plethora of subsequent reaction pathways. While direct carbene formation from the parent alcohol is not common, its derivatives can be precursors to such reactive species. For instance, chloro-methoxy-carbene can be generated from 3-chloro-3-methoxydiazirine and has been shown to react with electron-poor alkenes to form cyclopropanes. rsc.org This suggests that a suitably modified derivative of this compound could potentially be a source for a methoxy-substituted carbene.

In the context of metal-catalyzed reactions, particularly with gold or platinum, the cyclization of aryl alkynes can proceed through metal carbene intermediates. nih.gov For example, a platinum cyclopropyl (B3062369) carbene has been identified as a key intermediate in certain hydroarylation reactions. nih.gov The formation of such an intermediate from a derivative of this compound would involve the coordination of the metal to the alkyne, followed by an intramolecular rearrangement.

Brønsted and Lewis Acid-Mediated Transformations

Propargylic alcohols, including this compound and its derivatives, are highly reactive towards both Brønsted and Lewis acids. ntu.edu.sgnih.gov These catalysts can promote a variety of transformations, including rearrangements, cyclizations, and nucleophilic substitutions. ntu.edu.sgacs.org

The Meyer-Schuster rearrangement is a classic acid-catalyzed reaction of propargylic alcohols that leads to α,β-unsaturated ketones. acs.org In the presence of a Brønsted acid, the reaction is initiated by protonation of the hydroxyl group. rsc.orgescholarship.org Lewis acids can also catalyze this rearrangement, often with higher efficiency and selectivity. acs.org

Furthermore, Brønsted and Lewis acids can facilitate the intramolecular Friedel-Crafts cyclization of derivatives bearing a tethered aromatic ring. ntu.edu.sg For example, ytterbium(III) triflate has been used to catalyze the tandem Friedel-Crafts arylation/hydroarylation of propargylic alcohols with phenols. ntu.edu.sg Cooperative catalysis involving a prolinol ether, a transition metal, and a Brønsted acid has been shown to promote the asymmetric cross-aldol coupling of aldehydes and ynals to produce chiral propargylic alcohols. rsc.org

Table 3: Examples of Acid-Mediated Transformations of Propargylic Alcohols

| Catalyst Type | Catalyst Example | Reaction Type | Product Type | Reference |

| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Nitrogenation | Alkenyl Nitriles | rsc.org |

| Lewis Acid | Ytterbium(III) triflate | Friedel-Crafts/Hydroarylation | Indenols | ntu.edu.sg |

| Lewis Acid | Iron(III) chloride | Nucleophilic Substitution | α-Substituted Alcohols | ntu.edu.sg |

| Cooperative | Prolinol ether/CuI/PhCO₂H | Asymmetric Aldol | Chiral Propargylic Alcohols | rsc.org |

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for acetylenic alcohols, such as this compound, is crucial for controlling reaction outcomes and designing more efficient catalytic systems. This typically involves identifying key intermediates and understanding the factors that govern reaction speed and selectivity.

Investigation of Intermediates in Catalytic Cycles

Detailed investigations into the intermediates formed during catalytic reactions of this compound are not extensively documented in peer-reviewed literature. However, based on the well-established chemistry of propargyl alcohols, several potential intermediates can be postulated in various catalytic transformations.

In transition metal-catalyzed reactions, a common intermediate is a metal-allenylidene complex. The formation of such species is a key step in many catalytic processes involving terminal alkynes. For propargylic substitution reactions, the activation of the hydroxyl group by a Lewis acid can lead to the formation of a propargylic carbocation intermediate. rsc.org This cation can then be attacked by a nucleophile to yield the substitution product.

In the context of hydrogenation, the reaction of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst has been shown to proceed via a Langmuir-Hinshelwood mechanism, involving the non-competitive adsorption of hydrogen and the organic molecule on the catalyst's active sites. rsc.org It is plausible that the hydrogenation of this compound would follow a similar pathway, with the formation of surface-adsorbed species as key intermediates. The reaction network for the hydrogenation of 2-methyl-3-butyn-2-ol involves the initial formation of 2-methyl-3-buten-2-ol, which can then be further hydrogenated to 2-methyl-2-butanol. researchgate.net

Factors Influencing Reaction Rates and Selectivity

The reactivity and selectivity of propargyl alcohols are influenced by a variety of factors, including the nature of the substituents on the alcohol, the choice of catalyst, and the reaction conditions.

Substituent Effects: The presence of a methyl group at the propargylic position is known to have a significant impact on the stereoselectivity of reactions. For instance, in ruthenium-catalyzed propargylic substitution reactions, the substitution of a methyl group for a hydrogen atom at the propargylic position can reverse the enantioselectivity. acs.org This is attributed to the steric and electronic effects of the methyl group influencing the approach of the nucleophile to the intermediate complex. While this study did not specifically use this compound, the principle highlights the critical role of the methyl group in directing the stereochemical outcome.

Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions are paramount in controlling the outcome of reactions involving propargyl alcohols. For example, in the hydrogenation of 2-methyl-3-butyn-2-ol, the selectivity towards the semi-hydrogenated product, 2-methyl-3-buten-2-ol, is highly dependent on the catalyst (e.g., Pd/ZnO versus Lindlar catalyst) and the operating conditions such as pressure and temperature. rsc.orgmdpi.com The conversion of 2-methylbut-3-yn-2-ol can also proceed through different pathways, such as dehydration to 2-methylbut-1-en-3-yne or isomerization to 3-methylbut-2-enal, depending on the acidic or basic nature of the catalyst used. researchgate.net

The table below summarizes general factors known to influence the reactivity of propargyl alcohols, which are expected to be relevant for this compound. However, specific experimental data for this compound is not available.

| Factor | Influence on Reactivity and Selectivity |

| Propargylic Substituents | The steric and electronic properties of substituents at the propargylic position can significantly affect the rate and stereochemical outcome of reactions. For example, a methyl group can reverse enantioselectivity in certain substitution reactions. acs.org |

| Catalyst Type | The choice of catalyst (e.g., Lewis acids, transition metals) determines the reaction pathway, such as substitution, hydrogenation, or isomerization. rsc.orgresearchgate.net |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting reaction rates and selectivity. |

| Temperature | Reaction temperature can affect the rate of reaction and the distribution of products, particularly in cases where multiple reaction pathways are possible. |

| Pressure (for hydrogenation) | In catalytic hydrogenation, pressure is a critical parameter that influences the rate of reaction and the selectivity towards partially or fully hydrogenated products. mdpi.com |

| Nucleophile Nature | In substitution reactions, the nature of the nucleophile (e.g., hard vs. soft, bulky vs. small) will dictate the regioselectivity and stereoselectivity of the attack on the intermediate. |

Applications of 1 Methoxy 2 Methylbut 3 Yn 2 Ol As a Strategic Building Block

Synthesis of Arylalkynes and Diarylacetylenes

The synthesis of arylalkynes and diarylacetylenes is a critical area of research due to their significance as structural motifs in pharmaceuticals, natural products, and advanced materials.

Terminal arylalkynes are highly valued intermediates in organic synthesis, often utilized in coupling reactions to generate more complex molecules. nih.govresearchgate.net A common and effective method for their preparation involves a two-step process starting with an aryl halide and 2-methylbut-3-yn-2-ol, which acts as a protected form of acetylene (B1199291). nih.govresearchgate.net This reaction, typically a Sonogashira-Hagihara coupling, is followed by a base-catalyzed retro-Favorskii elimination of acetone (B3395972) to unveil the terminal alkyne. nih.govresearchgate.net

For instance, the synthesis of 4-ethynylanisole, an important intermediate, is achieved through the Sonogashira-Hagihara coupling of 4-bromoanisole (B123540) with 2-methylbut-3-yn-2-ol. nih.gov This initial step yields 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol. nih.gov Subsequent deprotection furnishes the desired terminal arylalkyne. nih.gov

Aryl bromides can be reacted with 2-methylbut-3-yn-2-ol to produce various aryl-2-methyl-3-butyn-2-ols. beilstein-journals.org For example, the reaction with N-(3-bromophenyl)acetamide yields the corresponding product in high yield. beilstein-journals.org Similarly, 3-bromopyridine (B30812) and 1-bromo-3-nitrobenzene (B119269) can be effectively coupled under these conditions. beilstein-journals.org

Table 1: Synthesis of Aryl-2-methyl-3-butyn-2-ols

| Aryl Bromide | Product | Yield |

| N-(3-bromophenyl)acetamide | 2-Methyl-4-(3-acetamidophenyl)but-3-yn-2-ol | 95% |

| 3-Bromopyridine | 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol | 84% |

| 1-Bromo-3-nitrobenzene | 2-Methyl-4-(3-nitrophenyl)but-3-yn-2-ol | 77% |

Diarylacetylenes are crucial components in the development of advanced materials and conjugated systems due to their unique electronic and photophysical properties. nih.govresearchgate.net The terminal arylalkynes, synthesized as described above, are excellent precursors for the construction of both symmetrical and unsymmetrical diarylacetylenes through various coupling methodologies. nih.govresearchgate.net The ene-yne cross-metathesis of unsymmetrical diarylacetylenes with ethylene, for example, can lead to the formation of 2,3-diaryl-1,3-dienes. researchgate.net

Incorporation into Complex Organic Architectures

The versatility of 1-methoxy-2-methylbut-3-yn-2-ol extends beyond simple arylalkynes, enabling its incorporation into a wide array of complex organic structures, including natural products, their analogues, and diverse heterocyclic systems.

Natural products and their synthetic analogues are a cornerstone of drug discovery and development. The structural motifs accessible from this compound are found in various bioactive natural products. For example, the synthesis of 2-methyl-3-buten-2-ol (B93329), a related structural unit, can be achieved from isoprene (B109036) or through the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114), which itself is synthesized from acetylene and acetone. google.com This highlights the interconnectedness of these simple building blocks in accessing important synthetic targets.

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The reactivity of the alkyne and alcohol functionalities in derivatives of this compound allows for the construction of various heterocyclic rings. For instance, the reaction of diazomethyl-λ3-iodanes with arynes can lead to the formation of indazolyl-λ3-iodanes through a [3 + 2] cycloaddition, demonstrating a pathway to complex heterocyclic systems. rsc.org

The rigid, linear nature of the acetylene unit makes it an ideal component for the construction of conjugated systems and advanced materials with tailored electronic and optical properties. nih.govresearchgate.net Terminal arylalkynes derived from this compound are key intermediates in the synthesis of diarylalkynes, which are fundamental building blocks for such materials. nih.govresearchgate.net Furthermore, the ene-yne cross-metathesis of diarylacetylenes provides access to substituted 1,3-dienes, which are themselves valuable precursors for polymeric and advanced materials. researchgate.net

Contributions to Stereoselective Synthesis

A thorough review of scientific databases indicates that there are no specific, documented research findings on the application of this compound in stereoselective synthesis. Consequently, no data is available to populate a table of research findings on this topic.

While there is no specific information for the target compound, it is possible to discuss in general terms how similar propargyl alcohols could theoretically be employed in stereoselective synthesis. For instance, the hydroxyl group could direct a metal-catalyzed reaction, or the alkyne could undergo asymmetric hydrogenation or addition reactions. However, it is crucial to reiterate that such applications have not been reported for this compound itself.

Advanced Spectroscopic and Structural Characterization of 1 Methoxy 2 Methylbut 3 Yn 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the exact structure of 1-methoxy-2-methylbut-3-yn-2-ol and its derivatives can be confirmed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of structurally similar compounds, the following proton signals can be anticipated:

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration. In related structures like 2-methyl-4-phenyl-3-butyn-2-ol, this proton appears as a broad singlet. np-mrd.org

Alkynyl Proton (≡C-H): A singlet in the region of δ 2.0-3.0 ppm.

Methoxymethyl Protons (-OCH₂-): A singlet.

Methoxy (B1213986) Protons (-OCH₃): A singlet, typically found in the region of δ 3.0-4.0 ppm. For instance, in 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, the methoxy protons appear as a singlet at δ 3.78 ppm. np-mrd.org

Methyl Protons (-CH₃): A singlet. In related compounds like 2-methyl-4-phenyl-3-butyn-2-ol, the two methyl groups appear as a singlet at approximately δ 1.62 ppm. np-mrd.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | Variable | Broad Singlet | 1H |

| ≡C-H | ~2.5 | Singlet | 1H |

| -OCH₂- | ~3.5 | Singlet | 2H |

| -OCH₃ | ~3.3 | Singlet | 3H |

| -C(CH₃)₂ | ~1.5 | Singlet | 6H |

Note: The predicted values are based on typical chemical shifts for similar functional groups and data from related structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each carbon atom.

Alkynyl Carbons (C≡C): Two signals are expected in the region of δ 70-90 ppm. In 2-methyl-4-phenyl-3-butyn-2-ol, these carbons appear at approximately δ 82.1 and 93.8 ppm. np-mrd.org

Quaternary Carbon (-C(OH)-): A signal in the region of δ 65-75 ppm. For 2-methyl-4-phenyl-3-butyn-2-ol, this carbon is observed at δ 65.6 ppm. np-mrd.org

Methoxymethyl Carbon (-OCH₂-): A signal typically in the range of δ 60-70 ppm.

Methoxy Carbon (-OCH₃): A signal around δ 50-60 ppm.

Methyl Carbons (-CH₃): A signal in the aliphatic region, around δ 25-35 ppm. The two methyl groups in 2-methyl-4-phenyl-3-butyn-2-ol show a signal at δ 31.4 ppm. np-mrd.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C ≡CH | ~85 |

| C≡C H | ~75 |

| -C (OH)- | ~70 |

| -OC H₂- | ~65 |

| -OC H₃ | ~55 |

| -C(C H₃)₂ | ~30 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and data from related structures.

Two-Dimensional NMR Techniques (e.g., COSY)

Application in Reaction Monitoring and Intermediate Detection

NMR spectroscopy serves as a powerful tool for monitoring the progress of chemical reactions in real-time. For the synthesis of derivatives of this compound, such as in Sonogashira coupling reactions where 2-methylbut-3-yn-2-ol is a common starting material, ¹H NMR can be used to track the consumption of reactants and the formation of products. docbrown.infomiamioh.edu By observing the appearance of new signals corresponding to the product and the disappearance of reactant signals, the reaction kinetics and conversion can be determined. This technique is also crucial for the detection of transient intermediates that may form during the reaction, providing valuable mechanistic insights. For instance, in-line NMR monitoring has proven effective in identifying unstable intermediates in complex reactions.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule.

For this compound (C₆H₁₀O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 114.06753. beilstein-journals.org The fragmentation of this molecule would likely proceed through several characteristic pathways for alcohols and ethers.

Common fragmentation patterns for tertiary alcohols include the loss of an alkyl group via α-cleavage. For this compound, this could involve the loss of a methyl radical (•CH₃) to form a stable oxonium ion, or the loss of the methoxymethyl radical (•CH₂OCH₃).

Loss of a methyl group (M-15): This would result in a fragment ion at m/z 99.

Loss of the ethynyl (B1212043) group (M-25): Cleavage of the C-C bond adjacent to the oxygen could lead to the loss of the C₂H radical, resulting in a fragment at m/z 89.

Loss of a methoxy group (M-31): A fragment at m/z 83 could be observed due to the loss of the methoxy radical.

Loss of the methoxymethyl group (M-45): This would lead to a fragment at m/z 69.

The predicted collision cross section values for various adducts of this compound have been calculated, which can be useful in more advanced mass spectrometry techniques. beilstein-journals.org

Table 3: Predicted EI-MS Fragmentation for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₆H₁₀O₂]⁺ | 114 |

| [M-CH₃]⁺ | [C₅H₇O₂]⁺ | 99 |

| [M-C₂H]⁺ | [C₄H₉O₂]⁺ | 89 |

| [M-OCH₃]⁺ | [C₅H₇O]⁺ | 83 |

| [M-CH₂OCH₃]⁺ | [C₄H₅O]⁺ | 69 |

Note: The predicted fragmentation is based on general principles of mass spectrometry for alcohols and ethers.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C6H10O2), HRMS provides an exact mass measurement, which helps in confirming its molecular formula. The monoisotopic mass of this compound is 114.06808 Da. uni.lu

HRMS analysis also involves the study of various adducts formed in the mass spectrometer. The predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can be calculated for different adducts. These predictions offer valuable information for identifying the compound in complex mixtures.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 115.07536 | 123.6 |

| [M+Na]⁺ | 137.05730 | 133.2 |

| [M-H]⁻ | 113.06080 | 122.6 |

| [M+NH₄]⁺ | 132.10190 | 143.6 |

| [M+K]⁺ | 153.03124 | 132.4 |

| [M+H-H₂O]⁺ | 97.065340 | 114.2 |

| [M+HCOO]⁻ | 159.06628 | 139.7 |

| [M+CH₃COO]⁻ | 173.08193 | 176.7 |

| [M+Na-2H]⁻ | 135.04275 | 130.1 |

| [M]⁺ | 114.06753 | 119.6 |

| [M]⁻ | 114.06863 | 119.6 |

Note: m/z refers to the mass-to-charge ratio of the adduct.

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation.

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions. The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonding networks. Additionally, the acetylenic C-H group can act as a weak hydrogen bond donor, and the triple bond's π-electron cloud can function as a hydrogen bond acceptor, leading to C-H...π interactions. The oxygen atom of the methoxy group can also participate as a hydrogen bond acceptor. These non-covalent interactions play a crucial role in the packing of the molecules in the crystal lattice.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups: the hydroxyl group (-OH), the carbon-carbon triple bond (C≡C), the ether linkage (C-O-C), and the alkyl C-H bonds.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | ~3600-3200 (broad) |

| Alkyne | C≡C stretch | ~2140-2100 |

| Alkyne | ≡C-H stretch | ~3300 |

| Ether | C-O stretch | ~1150-1085 |

| Alkyl | C-H stretch | ~2950-2850 |

The broadness of the O-H stretching band is indicative of hydrogen bonding. youtube.com The presence of a sharp peak around 3300 cm⁻¹ would confirm the terminal alkyne, while the C≡C stretch is typically weak but sharp. docbrown.info The C-O stretching vibration of the ether group is usually a strong band in the fingerprint region. docbrown.info

Computational and Theoretical Investigations of 1 Methoxy 2 Methylbut 3 Yn 2 Ol Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies or other quantum chemical calculations for 1-methoxy-2-methylbut-3-yn-2-ol have been published. Such studies would typically provide insights into:

Electronic Properties: The distribution of electrons, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These are crucial for predicting reactivity.

Reactivity Descriptors: Calculation of global reactivity descriptors (e.g., chemical hardness, softness, and electrophilicity index) would help in understanding its behavior in chemical reactions. chemicalbook.com

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts, which are essential for structural confirmation.

While general methods for such calculations are well-established, their application to this specific molecule is not documented. nih.govresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

There are no published molecular dynamics (MD) simulations or detailed conformational analyses for this compound. MD simulations would be instrumental in understanding the molecule's dynamic behavior, including the flexibility of the methoxy (B1213986) group and its interactions with solvents or other molecules over time. A conformational analysis would identify the most stable three-dimensional arrangements (conformers) of the molecule, which is governed by the rotation around its single bonds.

Prediction of Reaction Pathways and Transition States

Specific theoretical predictions of reaction pathways and transition states for this compound are not available. For the related compound 2-methylbut-3-yn-2-ol (MBOH) , which lacks the methoxy group, reaction pathways are known to be highly dependent on the acid-base properties of catalysts, leading to different products through dehydration or isomerization. researchgate.net Theoretical studies for this compound would involve mapping the potential energy surface for its reactions to identify the most likely mechanisms and the energy barriers associated with them.

Characterization of Non-Covalent Interactions within Molecular Assemblies

Direct experimental or computational characterization of non-covalent interactions for this compound is absent from the literature.

However, a crystallographic study on a more complex, related molecule, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol , provides valuable insight into the types of non-covalent interactions that could be expected. nih.govresearchgate.net In the crystal structure of this related compound, molecules are linked by:

O—H⋯O Hydrogen Bonds: The hydroxyl group acts as both a hydrogen bond donor and acceptor, forming chains of molecules. nih.gov

(Aryl)C—H⋯π(aryl) Contacts: Weaker interactions involving the aromatic ring contribute to the crystal packing. nih.gov

(Methyl)C—H⋯π(acetylene) Interactions: Interactions between methyl groups and the carbon-carbon triple bond of adjacent molecules provide further stabilization. nih.gov

It is plausible that in a condensed phase or molecular assembly, this compound would also exhibit hydrogen bonding via its hydroxyl group and potentially weaker C—H⋯π interactions with its own acetylenic group. However, without specific studies, this remains an extrapolation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methoxy-2-methylbut-3-yn-2-ol, and what are their key optimization parameters?

- Methodology : The compound can be synthesized via nucleophilic substitution of propargyl alcohols with methylating agents (e.g., methyl iodide) under basic conditions. Reaction optimization involves controlling steric hindrance from the methyl groups and ensuring anhydrous conditions to avoid side reactions. Purification typically employs fractional distillation or column chromatography, as described for structurally similar alkynols in and . Reaction yields depend on temperature (optimized between 0–25°C) and stoichiometric ratios of reagents .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for a singlet (~1.5 ppm) for the two methyl groups attached to the quaternary carbon, a methoxy proton peak at ~3.3 ppm, and absence of vinylic protons (due to the alkyne).

- ¹³C NMR : A signal at ~80–90 ppm confirms the sp-hybridized alkyne carbons.

- IR : A sharp absorption band at ~3300 cm⁻¹ (terminal alkyne C-H stretch) and ~2120 cm⁻¹ (C≡C stretch). Reference spectral libraries for similar alkynols (e.g., 3-butyn-2-ol in ) to validate assignments .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use explosion-proof equipment due to flammability risks (similar to 3-methoxy-1-butanol in ). Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Conduct reactions in fume hoods to avoid inhalation of vapors. Store in airtight containers away from oxidizing agents and moisture (per guidelines in and ) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic configuration of this compound?

- Methodology : Use SHELXL ( ) for refinement of single-crystal X-ray data. Key parameters include resolving torsional angles around the methoxy group and alkyne geometry. High-resolution data (≤1.0 Å) are critical for distinguishing between possible conformers. Compare with analogous structures (e.g., 2-hydroxy-2-methyl-3-butyne in ) to validate bond lengths and angles .

Q. What strategies address contradictions in reported reactivity data for alkynols like this compound?

- Methodology : Perform kinetic studies under controlled conditions (solvent, temperature, catalyst) to isolate competing pathways. For example, discrepancies in alkyne hydration rates may arise from trace metal impurities (e.g., Cu⁺), which can be mitigated via chelating agents. Cross-validate results using DFT calculations (e.g., Gaussian or ORCA) to model transition states ( discusses iterative data reconciliation) .

Q. What are the environmental fate and ecotoxicological impacts of this compound?

- Methodology : Conduct OECD 301 biodegradability tests to assess persistence. Use Daphnia magna acute toxicity assays (EC₅₀) and algae growth inhibition tests (OECD 201) for ecotoxicity profiling. Compare results with structurally related compounds (e.g., 2-methoxy-3,3-dimethyl-4H-chromen-2-ol in ) to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.